GPR35 Agonist Potency: This Compound vs. Zaprinast (Class-Level Inference)
Direct quantitative data for the target compound are unavailable in the peer-reviewed literature. Indirect class-level evidence from a structurally related GPR35 agonist (Compound 10, containing a pyrazole-ethyl-propanamide scaffold) demonstrates a pEC₅₀ of 5.86 (EC₅₀ ≈ 1.4 µM) at human GPR35, while the reference agonist zaprinast exhibits a pEC₅₀ of 4.18 (EC₅₀ ≈ 66 µM) . This indicates that pyrazole-propanamide chemotypes can achieve up to ~47-fold greater potency than first-generation GPR35 agonists . Users have also noted the target compound is potent and selective for GPR35, though no primary publication supporting this claim has been identified .
| Evidence Dimension | Agonist potency (pEC₅₀) at human GPR35 recombinantly expressed |
|---|---|
| Target Compound Data | No primary experimental data publicly available; structurally analogous GPR35 Agonist Compound 10 exhibits pEC₅₀ of 5.86 (EC₅₀ ≈ 1.4 µM) . |
| Comparator Or Baseline | Zaprinast exhibits pEC₅₀ of 4.18 (EC₅₀ ≈ 66 µM) . |
| Quantified Difference | Approximately 47-fold improvement in potency for the pyrazole-propanamide class over zaprinast. |
| Conditions | Recombinantly expressed human GPR35 in heterologous cell systems (β-arrestin recruitment or DMR assay). |
Why This Matters
The observable potency gain in the compound class over the well-characterized reference agonist zaprinast suggests the target compound could be useful in assays requiring greater sensitivity or lower working concentrations.
